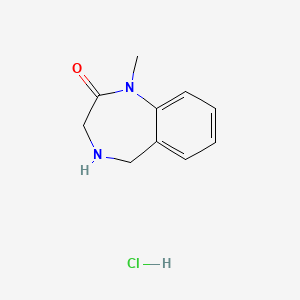

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

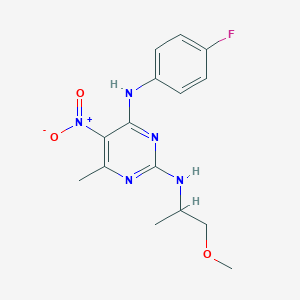

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, also known by its CAS Number 4141-14-4, is a chemical compound with a molecular weight of 162.23 . It is typically stored at room temperature and has a liquid physical form .

Molecular Structure Analysis

The InChI code for 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Applications De Recherche Scientifique

Synthetic Aspects and Biological Activities

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound of interest within the benzodiazepine class, which includes molecules with diverse biological activities such as anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Benzodiazepines, characterized by their seven-membered heterocyclic structure containing two nitrogen atoms at various positions, are pivotal in pharmaceutical and medicinal chemistry due to their significant biological activities. Over the past few decades, extensive research has led to the development of broad, valuable, and significant approaches for their synthesis, with 1,4- and 1,5-benzodiazepines demonstrating far-reaching roles in biological activities. The systematic synthetic strategies of these compounds, utilizing o-phenylenediamine as a precursor, have been explored extensively, highlighting their importance in the synthesis of biologically active moieties (Sunita Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological profiles of benzodiazepines, including 1,5-benzothiazepines, reveal their utility across various therapeutic domains. These compounds exhibit diverse biological activities, such as tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The review on benzothiazepines underscores the structural-activity relationships of potent compounds and the broad range of synthetic methods for their preparation, indicating their significance in drug research and potential for developing new therapeutic agents with enhanced efficacy and safety profiles (N. Dighe et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is likely the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor-ionophore complex plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a GABA modulator . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound likely increases the opening frequency of GABA-activated chloride channels .

Biochemical Pathways

The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This interaction leads to an increase in the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and inhibition of neuronal firing .

Pharmacokinetics

Similar compounds like diazepam have been studied extensively . These studies suggest that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The result of the compound’s action is the inhibition of neuronal firing . This can lead to a decrease in anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .

Propriétés

IUPAC Name |

1-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWNDWUIMKDXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC2=CC=CC=C21.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)